Stannous oxalate

Overview

Description

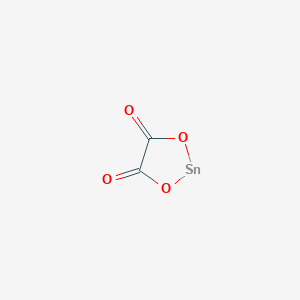

Stannous oxalate (SnC₂O₄), also known as tin(II) oxalate, is a white, crystalline powder with a molecular weight of 206.73 g/mol. It is insoluble in water and decomposes upon heating above 250°C . Its IUPAC name is oxalic acid tin(II) salt, and it is identified by CAS No. 814-94-6.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannous oxalate can be synthesized through several methods. One common laboratory method involves the reaction of stannous chloride with oxalic acid. The reaction proceeds as follows:

SnCl2+H2C2O4→SnC2O4+2HCl

This reaction typically occurs in an aqueous medium, and the this compound precipitates out as a solid .

Industrial Production Methods

In industrial settings, this compound is often produced by reacting stannous chloride with potassium oxalate in a controlled environment. The process involves adding an inhibitor to industrial water, followed by the addition of potassium oxalate powder. The solution’s pH is adjusted to 6-7, and stannous chloride is added to the weak acid solution. The mixture is then heated to 35-40°C, and the resulting precipitate is filtered, washed, and dried to obtain this compound .

Chemical Reactions Analysis

Reaction of Stannous Chloride with Oxalic Acid

The most common method involves the metathesis reaction between stannous chloride (SnCl₂) and oxalic acid (H₂C₂O₄) in aqueous media:

-

Conditions : Conducted at 60–65°C, yielding a white crystalline precipitate .

-

Purity : Post-washing with distilled water removes chloride impurities, achieving Sn content >54% .

Reaction of Stannous Salts with Ammonium Oxalate

This compound also forms when stannous chloride reacts with ammonium oxalate:

| Synthesis Method | Reactants | Yield | Sn Content |

|---|---|---|---|

| SnCl₂ + H₂C₂O₄ | Oxalic acid, SnCl₂ | 77.4–96.9 g | 54.0–55.4% |

| SnCl₂ + (NH₄)₂C₂O₄ | Ammonium oxalate, SnCl₂ | 96.9 g | 53.7% |

Thermal Decomposition

This compound decomposes upon heating to form tin(II) oxide (SnO) and gaseous products:

-

Conditions : Decomposition initiates at 300°C, yielding a black SnO residue .

-

Product Variability : Ratios of CO:CO₂ depend on heating rate and atmosphere .

| Decomposition Product | Temperature | Key Observations |

|---|---|---|

| SnO, CO, CO₂ | 300–350°C | Residue contains carbon |

Reaction with Bases

This compound reacts with aqueous ammonia to produce tin(II) oxide:

-

Conditions : Conducted at 40–65°C and pH 6–7, yielding >99.99% pure SnO .

-

Mechanism : The reaction proceeds via intermediate ammonium oxalate formation, followed by SnO precipitation .

Reaction with Acids

This compound dissolves in strong mineral acids (e.g., HCl), regenerating stannous salts:

Analytical Data

Key analytical metrics for this compound include:

Scientific Research Applications

Mechanism of Action

The mechanism of action of stannous oxalate varies depending on its application:

Comparison with Similar Compounds

Table 1: Clinical Efficacy in Dentinal Hypersensitivity Treatment

Key Findings :

- Stannous fluoride provides additional benefits: anti-gingivitis effects and acid erosion protection due to its ability to form a tin-rich occlusive layer on dentinal tubules . However, these advantages were minimized in the presence of oxalate’s dominant desensitizing effect .

Comparison with Other Tin Compounds

- Stannous Chloride (SnCl₂): Used in electroplating and as a reducing agent. Less effective as a polymerization catalyst compared to stannous oxalate .

- Stannic Chloride (SnCl₄) : Employed in PVC stabilizers and chemical intermediates. Lacks the chelate structure critical for catalytic efficiency in esterification .

- Stannous Octoate (SOC): Utilized in polylactic acid (PLA) production. Lower thermal stability limits its use in high-temperature reactions .

Mechanistic Insights and Limitations

- Catalysis: this compound’s chelate structure stabilizes transition states in esterification, reducing energy barriers .

- Dental Use: Stannous fluoride’s efficacy depends on formulation stability; anhydrous preparations outperform aqueous ones in bioavailability .

- Limitations: In dental studies, oxalate’s strong desensitizing effect overshadowed incremental benefits of stannous fluoride, highlighting the need for controlled comparative trials .

Biological Activity

Stannous oxalate, a tin compound with the chemical formula , has garnered attention in various fields, particularly in medical and dental applications due to its biological activity. This article explores its biological properties, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

This compound is characterized by its coordination with oxalic acid, forming a complex that exhibits unique properties. It is often used in dental products for its efficacy in treating dentinal hypersensitivity. The compound's solubility and reactivity are key factors influencing its biological activity.

Biological Activity Overview

This compound has been studied for its various biological activities, particularly in relation to dental health. Its primary actions include:

- Desensitizing Effects : this compound is effective in reducing dentinal hypersensitivity, which is often caused by exposed dentin. Studies have shown significant reductions in sensitivity scores following treatment with stannous-containing products.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against certain oral pathogens, contributing to its effectiveness in dental care formulations.

Case Studies and Clinical Trials

-

Dentinal Hypersensitivity Treatment :

A randomized controlled trial assessed the efficacy of stannous fluoride and this compound in managing dentinal hypersensitivity. Subjects treated with a 3% oxalate/potassium salt solution showed a mean reduction of 25.6% in sensitivity scores immediately after treatment and further reductions at day 60, indicating sustained effectiveness ( ).Treatment Group Mean Schiff Score Reduction Mean VAS Score Reduction This compound 25.6% 22.4% Sodium Fluoride Similar results Similar results -

Allergic Reactions :

Two case reports highlighted contact allergies associated with stannous compounds in toothpaste, including this compound. Patch testing revealed positive reactions to this compound at concentrations as low as 1%, indicating potential sensitization risks ( ).

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Affinity : Stannous ions can interact with calcium ions in the body, potentially affecting bone density and strength ( ).

- Reactive Oxygen Species (ROS) : Some studies suggest that tin compounds may induce oxidative stress through ROS production, leading to cellular damage or apoptosis in certain contexts ( ).

- Inhibition of Bacterial Growth : Stannous ions have been shown to disrupt bacterial cell walls and inhibit metabolic processes, contributing to their antimicrobial effects ( ).

Toxicological Profile

While this compound has beneficial applications, it is important to consider its toxicological profile:

- Systemic Effects : High doses of tin compounds have been associated with adverse effects on copper, iron, zinc, and calcium metabolism, leading to conditions such as anemia and reduced bone strength ( ).

- Genotoxicity : Limited evidence suggests that certain tin compounds may cause DNA damage under specific conditions; however, this compound's genotoxic potential remains under investigation ( ).

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing stannous oxalate, and how can researchers optimize purity?

this compound (SnC₂O₄) is typically synthesized via precipitation reactions involving tin(II) salts (e.g., stannous chloride) and oxalic acid. Key steps include controlled pH adjustments to avoid oxidation of Sn²⁺ and rigorous washing to remove byproducts like chloride ions . Thermal decomposition of tin(II) oxalate hydrate under inert atmospheres can also yield anhydrous forms. For purity ≥98%, use reagent-grade precursors and characterize products via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to confirm stoichiometry .

Q. How should this compound be stored and handled to prevent degradation in experimental settings?

this compound is hygroscopic and prone to oxidation. Store in airtight containers under inert gas (e.g., argon) at 10–30°C. Prior to use, dry samples in a vacuum desiccator to remove adsorbed moisture. Avoid exposure to light, as photodegradation may alter its redox properties .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- XRD : Confirms crystalline structure and phase purity.

- FTIR : Identifies oxalate ligand vibrations (e.g., C=O stretching at ~1600 cm⁻¹).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways (e.g., SnC₂O₄ → SnO + CO₂↑).

- X-ray Photoelectron Spectroscopy (XPS) : Validates tin oxidation state (Sn²⁺ vs. Sn⁴⁺ contamination) .

Advanced Research Questions

Q. How do competing redox pathways in this compound-based reactions influence experimental reproducibility?

this compound’s reducing properties (Sn²⁺ → Sn⁴⁺) are sensitive to reaction conditions. For example, in aqueous synthesis, dissolved oxygen can oxidize Sn²⁺, leading to mixed tin oxides. To mitigate:

- Use degassed solvents and inert atmospheres.

- Monitor reaction progress with cyclic voltammetry to detect redox shifts.

- Compare experimental outcomes with computational models (e.g., density functional theory) to identify dominant pathways .

Q. What methodological challenges arise when correlating this compound’s structural properties with its catalytic performance?

Surface defects and oxalate ligand coordination modes (e.g., monodentate vs. bidentate) significantly impact catalytic activity. Challenges include:

- Sample heterogeneity : Use high-resolution transmission electron microscopy (HRTEM) to map surface structures.

- In situ characterization : Employ Raman spectroscopy during catalytic reactions to track ligand stability.

- Controlled poisoning experiments : Introduce selective inhibitors to isolate active sites .

Q. How can researchers resolve contradictions in reported efficacy of this compound in dental hypersensitivity studies?

A 2025 clinical trial found no significant difference between stannous fluoride and sodium fluoride dentifrices when paired with oxalate treatments . To address such contradictions:

- Standardize protocols : Control variables like saliva pH, brushing force, and oxalate application time.

- Mechanistic studies : Use atomic force microscopy (AFM) to evaluate dentinal tubule occlusion efficiency.

- Meta-analysis : Pool data from multiple trials to identify confounding factors (e.g., patient demographics) .

Q. What novel applications of this compound are emerging in materials science, and how can they be methodologically validated?

Recent studies explore its use as:

- Precursor for SnO₂ nanoparticles : Optimize calcination temperatures (e.g., 400–600°C) to control particle size.

- Electrode material in Li-ion batteries : Perform galvanostatic cycling to assess capacity retention. Validation requires cross-disciplinary collaboration (e.g., pairing electrochemical testing with synchrotron-based X-ray absorption spectroscopy) .

Properties

IUPAC Name |

oxalate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Sn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBLGYCUQGDOOR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061152 | |

| Record name | Ethanedioic acid, tin(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Stannous oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17715 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

814-94-8 | |

| Record name | Stannous oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, tin(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid, tin(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin(II) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNOUS OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAR72FE8EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.